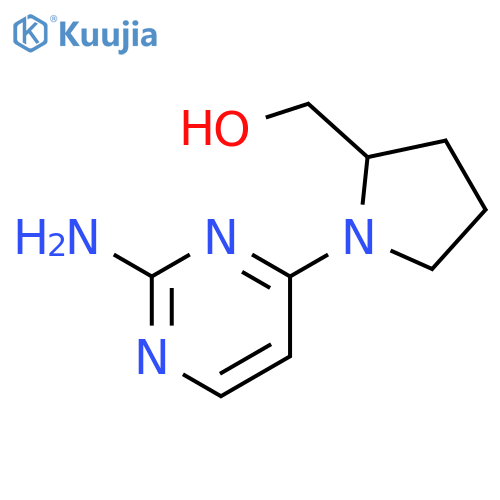Cas no 1533543-04-2 (1-(2-aminopyrimidin-4-yl)pyrrolidin-2-ylmethanol)

1533543-04-2 structure
商品名:1-(2-aminopyrimidin-4-yl)pyrrolidin-2-ylmethanol
1-(2-aminopyrimidin-4-yl)pyrrolidin-2-ylmethanol 化学的及び物理的性質
名前と識別子
-
- [1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol
- 1-(2-aminopyrimidin-4-yl)pyrrolidin-2-ylmethanol
-
- インチ: 1S/C9H14N4O/c10-9-11-4-3-8(12-9)13-5-1-2-7(13)6-14/h3-4,7,14H,1-2,5-6H2,(H2,10,11,12)
- InChIKey: PGCYINCTQUTZAI-UHFFFAOYSA-N
- ほほえんだ: N1(C2C=CN=C(N)N=2)CCCC1CO
1-(2-aminopyrimidin-4-yl)pyrrolidin-2-ylmethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-191237-10.0g |
[1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol |
1533543-04-2 | 95% | 10g |
$4236.0 | 2023-06-07 | |
| A2B Chem LLC | AW14063-250mg |
[1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol |
1533543-04-2 | 95% | 250mg |
$548.00 | 2024-04-20 | |
| Aaron | AR01BH8B-500mg |
[1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol |
1533543-04-2 | 95% | 500mg |
$1081.00 | 2025-02-09 | |
| 1PlusChem | 1P01BGZZ-2.5g |
[1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol |
1533543-04-2 | 95% | 2.5g |
$2449.00 | 2024-06-20 | |
| 1PlusChem | 1P01BGZZ-50mg |
[1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol |
1533543-04-2 | 95% | 50mg |
$290.00 | 2025-03-19 | |
| 1PlusChem | 1P01BGZZ-10g |
[1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol |
1533543-04-2 | 95% | 10g |
$5298.00 | 2024-06-20 | |
| Enamine | EN300-191237-1g |
[1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol |
1533543-04-2 | 95% | 1g |
$986.0 | 2023-09-17 | |
| A2B Chem LLC | AW14063-5g |
[1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol |
1533543-04-2 | 95% | 5g |
$3044.00 | 2024-04-20 | |
| Enamine | EN300-191237-10g |
[1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol |
1533543-04-2 | 95% | 10g |
$4236.0 | 2023-09-17 | |
| A2B Chem LLC | AW14063-2.5g |
[1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol |
1533543-04-2 | 95% | 2.5g |
$2068.00 | 2024-04-20 |
1-(2-aminopyrimidin-4-yl)pyrrolidin-2-ylmethanol 関連文献
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
1533543-04-2 (1-(2-aminopyrimidin-4-yl)pyrrolidin-2-ylmethanol) 関連製品
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
